molecular formula C20H21N3O5S2 B2505553 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide CAS No. 1010868-66-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2505553
CAS No.: 1010868-66-2
M. Wt: 447.52
InChI Key: QSAKRFDFIUBZFB-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
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Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H17N3O4S2
  • Molecular Weight : 355.43 g/mol
  • CAS Number : 942676-67-7

Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . The activation of GIRK channels can modulate neuronal excitability and cardiac function, which is crucial for various physiological processes. Additionally, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain management and inflammatory conditions.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. In vitro studies have reported that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including:

Cell LineIC50 Value (µM)
MCF-7 (breast cancer)3.60 ± 0.45
SiHa (cervical cancer)2.97 ± 0.88
PC-3 (prostate cancer)>50 (non-cytotoxic)

These findings highlight the compound's potential as a targeted anticancer agent while sparing normal cells .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several synthesized derivatives are summarized below:

CompoundMIC Value (µg/mL)Activity Level
Compound 115.5Highly Active
Compound 2125Moderately Active
Compound 3250Poorly Active

These results indicate that some derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Study on GIRK Channel Activation

A notable study investigated the effects of this compound on GIRK channels. Results demonstrated that the compound effectively activated these channels, leading to alterations in cellular excitability. This mechanism underlies its potential applications in treating conditions related to neuronal dysfunction and cardiac arrhythmias.

Research on Anti-inflammatory Effects

Another line of research explored the anti-inflammatory effects of the compound in animal models. It was found to reduce inflammation markers significantly, suggesting that it could serve as a therapeutic option for inflammatory diseases such as arthritis or colitis .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-28-17-7-9-18(10-8-17)30(26,27)22-20-13-19(15-5-3-2-4-6-15)21-23(20)16-11-12-29(24,25)14-16/h2-10,13,16,22H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAKRFDFIUBZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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